4-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide for Researchers
4-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide for Researchers
Introduction
4-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl core structure. This bifunctional organic compound serves as a crucial building block and intermediate in various fields of chemical synthesis, from materials science to medicinal chemistry. Its distinct halogen substituents—a bromine and a chlorine atom at the para positions of the two phenyl rings—offer differential reactivity, enabling selective functionalization through modern cross-coupling reactions. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, synthesis protocols, applications in drug development, and safety and handling guidelines for 4-Bromo-4'-chloro-1,1'-biphenyl, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
The fundamental identification and physicochemical properties of 4-Bromo-4'-chloro-1,1'-biphenyl are summarized below. These properties are essential for its handling, reaction optimization, and purification.
Table 1: Chemical Identifiers for 4-Bromo-4'-chloro-1,1'-biphenyl
| Identifier | Value |
| CAS Number | 23055-77-8[1] |
| IUPAC Name | 4-bromo-4'-chloro-1,1'-biphenyl |
| Molecular Formula | C₁₂H₈BrCl |
| InChI | 1S/C12H8BrCl/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H |
| InChIKey | WMXVUHANYJZYHO-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 4-Bromo-4'-chloro-1,1'-biphenyl
| Property | Value |
| Molecular Weight | 267.55 g/mol |
| Appearance | White to light yellow or slightly pale reddish-yellow crystalline powder |
| Melting Point | 156.0 to 160.0 °C[1] |
| Boiling Point | Estimated: 355-360 °C (based on 4,4'-dibromobiphenyl)[2] |
| Solubility | Practically insoluble in water. Soluble in common organic solvents such as toluene, benzene, and chlorinated solvents. |
| Purity | >98.0% (GC) is commercially available[1] |
Synthesis and Experimental Protocols
The synthesis of unsymmetrical biaryls such as 4-Bromo-4'-chloro-1,1'-biphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method due to its high selectivity, tolerance of various functional groups, and generally mild reaction conditions.[3][4][5][6][7] An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann reaction.[8][9][10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl. The choice of reactants can be either (A) 4-chlorophenylboronic acid with 1-bromo-4-iodobenzene or (B) 4-bromophenylboronic acid with 1-chloro-4-iodobenzene. The latter is often preferred as the carbon-iodine bond is more reactive towards oxidative addition than the carbon-bromine bond.
Materials:
-
4-bromophenylboronic acid
-
1-chloro-4-iodobenzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous sodium carbonate or potassium carbonate)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.0 eq), 1-chloro-4-iodobenzene (1.0-1.2 eq), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Add the solvent (e.g., toluene) and the aqueous base solution (e.g., 2M Na₂CO₃). The mixture is typically biphasic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture) to yield pure 4-Bromo-4'-chloro-1,1'-biphenyl.
Caption: Suzuki-Miyaura synthesis workflow for 4-Bromo-4'-chloro-1,1'-biphenyl.
Applications in Research and Drug Development
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets such as enzymes and receptors.
4-Bromo-4'-chloro-1,1'-biphenyl is a valuable intermediate for the synthesis of these complex molecules. The bromine and chlorine atoms serve as reactive handles for further chemical transformations. For instance, the bromine atom can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, leaving the chlorine atom available for subsequent modifications.
This step-wise functionalization is critical in building libraries of compounds for drug discovery campaigns. Biphenyl derivatives have shown a wide range of pharmacological activities, including:
-
Antihypertensive agents: The "sartan" class of angiotensin II receptor antagonists, such as Losartan and Valsartan, feature a biphenyl core.
-
Anticancer agents: Some biphenyl-4-carboxylic acid derivatives have been shown to act as inhibitors of tubulin polymerization.
-
Antifungal and Antibacterial agents: The presence of halogen atoms on the biphenyl moiety can enhance the antimicrobial properties of compounds.
While direct biological activity of 4-Bromo-4'-chloro-1,1'-biphenyl is not its primary application, its role as a foundational scaffold for creating molecules with specific electronic, optical, or biological properties is of high importance to the drug development industry.
Safety and Handling
4-Bromo-4'-chloro-1,1'-biphenyl is a chemical that requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
Table 3: GHS Hazard Information
| Category | Description |
| Signal Word | Warning |
| Pictograms | ! (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
This technical guide provides a comprehensive overview for the safe and effective use of 4-Bromo-4'-chloro-1,1'-biphenyl in a research and development setting.
References
- 1. 4-Bromo-4'-chloro-1,1'-biphenyl | 23055-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Ullmann Reaction [organic-chemistry.org]
